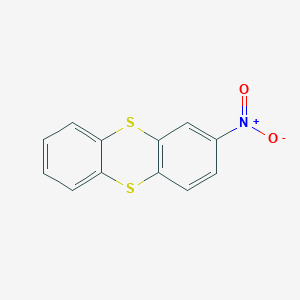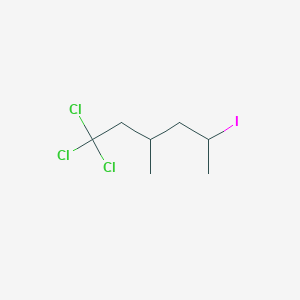
1,1,1-Trichloro-5-iodo-3-methylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-5-iodo-3-methylhexane is an organic compound with the molecular formula C7H12Cl3I It is a halogenated alkane, characterized by the presence of three chlorine atoms and one iodine atom attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-5-iodo-3-methylhexane can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the following steps:
Starting Material: The synthesis begins with 3-methylhexane as the starting material.
Chlorination: The compound undergoes chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the three chlorine atoms at the 1,1,1-positions.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
化学反应分析
Types of Reactions
1,1,1-Trichloro-5-iodo-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (chlorine or iodine) are replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives or the complete removal of halogen atoms.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products, such as alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield 1,1,1-trichloro-5-hydroxy-3-methylhexane, while reduction with lithium aluminum hydride can produce 3-methylhexane.
科学研究应用
1,1,1-Trichloro-5-iodo-3-methylhexane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.
作用机制
The mechanism of action of 1,1,1-Trichloro-5-iodo-3-methylhexane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reacting species.
相似化合物的比较
Similar Compounds
1,1,1-Trichloroethane: A similar compound with three chlorine atoms but no iodine. It is used as a solvent and in industrial applications.
1,1,2-Trichloroethane: Another related compound with a different arrangement of chlorine atoms. It is used in the production of vinylidene chloride.
1,1,1-Trichloro-2-methylpropane: A compound with a similar structure but different carbon backbone. It is used in organic synthesis.
Uniqueness
1,1,1-Trichloro-5-iodo-3-methylhexane is unique due to the presence of both chlorine and iodine atoms, which imparts distinct chemical properties and reactivity. The combination of these halogens makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
90141-53-0 |
|---|---|
分子式 |
C7H12Cl3I |
分子量 |
329.4 g/mol |
IUPAC 名称 |
1,1,1-trichloro-5-iodo-3-methylhexane |
InChI |
InChI=1S/C7H12Cl3I/c1-5(3-6(2)11)4-7(8,9)10/h5-6H,3-4H2,1-2H3 |
InChI 键 |
NVNQLYOKBROVHX-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)I)CC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
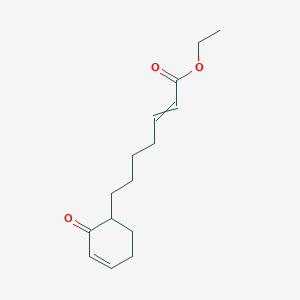

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
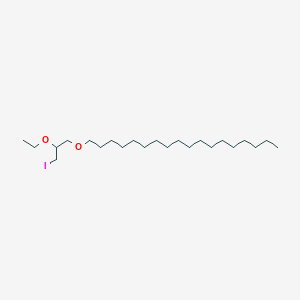
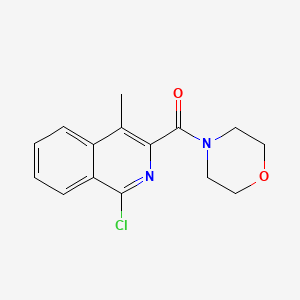


![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)

![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)
